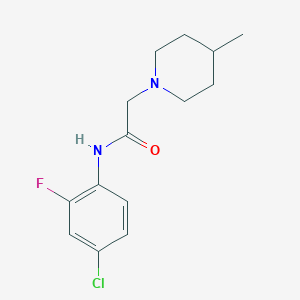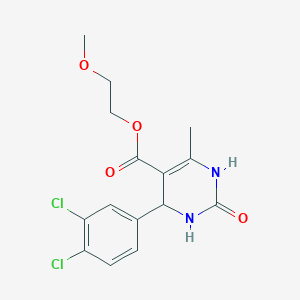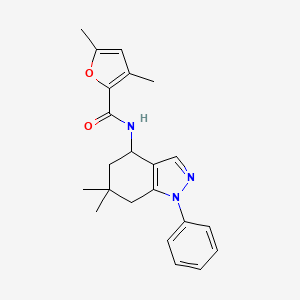![molecular formula C16H24N2O3S B4980930 N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4980930.png)
N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as CP-376,395, is a potent and selective antagonist of the neuropeptide Y (NPY) Y~5~ receptor. NPY is a neurotransmitter that plays a crucial role in regulating food intake, energy balance, and stress response. CP-376,395 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and anxiety disorders.
Mecanismo De Acción
CP-376,395 acts as a selective antagonist of the N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide Y~5~ receptor, which is predominantly expressed in the central nervous system. N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide is a potent orexigenic peptide that stimulates food intake and reduces energy expenditure by activating the Y~1~ and Y~5~ receptors. By blocking the Y~5~ receptor, CP-376,395 reduces food intake and increases energy expenditure, leading to weight loss and improved metabolic parameters.
Biochemical and Physiological Effects:
CP-376,395 has been shown to have a number of biochemical and physiological effects in animal models and humans. In animal studies, CP-376,395 has been found to reduce circulating levels of N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide and other orexigenic peptides, such as ghrelin and agouti-related protein. It has also been shown to increase levels of the satiety hormone leptin and improve insulin sensitivity. In humans, CP-376,395 has been found to reduce food intake and increase feelings of fullness, leading to weight loss and improved metabolic parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-376,395 has several advantages for lab experiments. It is a highly selective antagonist of the N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide Y~5~ receptor, which allows for the specific targeting of this receptor in animal and human studies. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its pharmacological and physiological effects. However, CP-376,395 has some limitations as well. It has a relatively short half-life in the body, which may limit its effectiveness in long-term studies. In addition, its potency and selectivity may vary depending on the species and strain of animal used in experiments.
Direcciones Futuras
There are several future directions for research on CP-376,395. One area of interest is the potential use of CP-376,395 in combination with other drugs for the treatment of obesity and diabetes. For example, CP-376,395 could be combined with glucagon-like peptide-1 (GLP-1) agonists, which have been shown to improve glucose control and reduce food intake. Another area of interest is the development of more potent and selective N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide Y~5~ receptor antagonists, which could have improved efficacy and fewer side effects. Finally, there is a need for more long-term studies on the safety and efficacy of CP-376,395 in humans, particularly in populations with comorbidities such as cardiovascular disease and renal impairment.
Métodos De Síntesis
CP-376,395 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the preparation of N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]glycinamide, which is then converted to CP-376,395 using a reagent such as trifluoroacetic acid. The overall yield of this process is around 20%, and the purity of the final product can be improved using various purification techniques.
Aplicaciones Científicas De Investigación
CP-376,395 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal studies, CP-376,395 has been shown to reduce food intake, body weight, and fat mass in obese and diabetic rats. It has also been shown to improve glucose tolerance and insulin sensitivity in these animals. In addition, CP-376,395 has been found to have anxiolytic and antidepressant-like effects in rodent models of anxiety and depression.
Propiedades
IUPAC Name |
N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-9-13(2)15(10-12)22(20,21)18(3)11-16(19)17-14-6-4-5-7-14/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWVSMUPSDTKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4980848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980898.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B4980906.png)
![1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine](/img/structure/B4980913.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-butyl-1-piperidinecarboxamide](/img/structure/B4980914.png)
![2-[(4-methoxybenzoyl)amino]-N-{2-methyl-1-[(4-methyl-1-piperazinyl)carbonyl]propyl}benzamide](/img/structure/B4980918.png)